CYP2A6 Inhibitory Potency vs. Methoxalen, Menthofuran, and Simple Coumarins
In a study of benzofuran and coumarin derivatives as CYP2A6 inhibitors, the structurally related compound 6-methoxycoumarin exhibited an IC₅₀ of 0.64 µM against human CYP2A6, while 5-methoxycoumarin reached an IC₅₀ of 0.13 µM, and the benzofuran derivative 4-methoxybenzofuran showed an IC₅₀ of 2.20 µM [1]. The target compound incorporates both a 6-methoxybenzofuran and a coumarin core within a single rigidified scaffold, a feature not present in any of the tested comparators. Although no direct IC₅₀ measurement exists for the target compound itself, the dual pharmacophoric presentation suggests it may engage the CYP2A6 active site in a manner distinct from the monocyclic comparators. This cross-study inference is limited to structural rationale and provides direction for follow-up biochemical profiling.
| Evidence Dimension | CYP2A6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | 6-methoxycoumarin: IC₅₀ = 0.64 µM; 5-methoxycoumarin: IC₅₀ = 0.13 µM; 4-methoxybenzofuran: IC₅₀ = 2.20 µM; methoxalen: IC₅₀ = 0.47 µM; menthofuran: IC₅₀ = 1.27 µM |
| Quantified Difference | N/A – target compound data absent |
| Conditions | Recombinant human CYP2A6, coumarin 7-hydroxylation assay (Yamaguchi et al., Chem. Pharm. Bull. 2013) |
Why This Matters
For researchers procuring CYP2A6 inhibitor leads, the juxtaposition of benzofuran and coumarin motifs in a single molecule offers a structurally distinct starting point that may achieve selectivity and potency profiles not attainable with monoaryl systems.
- [1] Yamaguchi Y, Akimoto I, Motegi K, Yoshimura T, Wada K, Nishizono N, Oda K. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. Benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6. Chemical and Pharmaceutical Bulletin, 2013, 61(10), 997–1001. DOI: 10.1248/cpb.c13-00427. View Source
